(-)-Dihydroclusin

Beschreibung

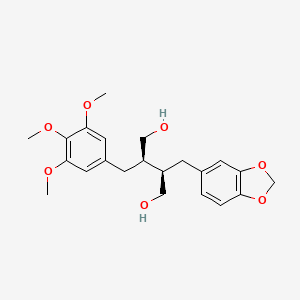

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73149-51-6 |

|---|---|

Molekularformel |

C22H28O7 |

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

(2R,3R)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C22H28O7/c1-25-20-9-15(10-21(26-2)22(20)27-3)7-17(12-24)16(11-23)6-14-4-5-18-19(8-14)29-13-28-18/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m0/s1 |

InChI-Schlüssel |

FDHFWHRGVDRJIK-IRXDYDNUSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC(CO)C(CC2=CC3=C(C=C2)OCO3)CO |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H](CO)[C@@H](CC2=CC3=C(C=C2)OCO3)CO |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CC(CO)C(CC2=CC3=C(C=C2)OCO3)CO |

Andere CAS-Nummern |

73149-51-6 |

Herkunft des Produkts |

United States |

Isolation and Comprehensive Characterization Methodologies for Dihydroclusin

Natural Occurrence and Botanical Sources

(-)-Dihydroclusin has been isolated and identified from several plant species, highlighting its distribution within specific botanical families.

The fruits of Piper cubeba, commonly known as cubeb pepper, are a significant source from which this compound has been isolated. Studies have identified it among other lignans (B1203133) such as cubebin (B1669318), clusin (B12091574), and yatein. In one investigation, four major lignans, including (+)-dihydroclusin (referred to as dihydroclusin in some contexts), were isolated from the crude extract of Piper cubeba fruits. The yields reported for these compounds indicated that dihydroclusin was present in a lower yield (4%) compared to cubebin (10.4%) and clusin (6.8%) scirp.orgscirp.org. The identities of these isolated compounds were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and specific rotation measurements, which were then compared with existing literature data scirp.orgscirp.org. Further research has also identified this compound as one of six lignans isolated from the hydromethanolic fraction of Piper cubeba seed extract thieme-connect.com. Additionally, five methylenedioxyphenyl lignans, including this compound, were isolated from Piper cubeba and found to be potent and selective inhibitors against cytochrome P450 3A4 (CYP3A4) nih.gov.

The resin of Bursera microphylla has also been a source for the isolation of this compound and its derivatives. Two new lignans, 7-O-podophyllotoxinyl butyrate (B1204436) and dihydroclusin 9-acetate, were isolated from the dichloromethane (B109758) fraction of a methanol (B129727) extract of Bursera microphylla, alongside eight known lignans figshare.comtandfonline.comresearchgate.netresearchgate.net. In another study, three new diarylbutane lignans, including 9-acetyl-9'-pentadecanoil-dihydroclusin and dihydroclusin monoacetate, were isolated from the resin of Bursera fagaroides, along with known compounds like 2,3-demethoxy-secoisolintetralin diacetate and dihydroclusin diacetate researchgate.netnih.gov. The isolation of these compounds from Bursera species underscores the genus's rich lignan (B3055560) content mdpi.comnih.gov.

This compound has also been identified in extracts from Bridelia balansae. A bioassay-guided phytochemical investigation of the roots of Bridelia balansae led to the identification of 14 compounds, including seven lignans, among which this compound, (+)-burseran, and (-)-isostegane were noted researchgate.netmdpi.comdntb.gov.uacolab.wsmdpi-res.com. The dichloromethane extract of Bridelia balansae roots showed potential anticancer activity, prompting the isolation and identification of these constituents researchgate.netmdpi.com.

Advanced Isolation Techniques for this compound

The purification of this compound from complex plant matrices often involves chromatographic techniques.

Chromatography plays a crucial role in separating and purifying this compound from other compounds present in plant extracts.

Sephadex LH-20 is a cross-linked dextran-based resin commonly used in liquid chromatography for the separation of natural products, including lignans cytivalifesciences.comsigmaaldrich.com. This medium exhibits both hydrophilic and lipophilic characteristics, allowing it to swell in water and various organic solvents, which contributes to its unique chromatographic selectivity cytivalifesciences.comsigmaaldrich.com. Sephadex LH-20 has been employed in the purification of lignans from plant extracts, facilitating the separation of compounds based on size exclusion and partition mechanisms cytivalifesciences.comkoreascience.krresearchgate.net. Its application in the isolation of compounds from Bridelia balansae extracts has been noted, where it was used in conjunction with other chromatographic methods for purification koreascience.kr.

Chromatographic Separation Methodologies

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of bioactive compounds from complex plant extracts. It leverages differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. For lignans, including compounds like (+)-Dihydroclusin, RP-HPLC methods have been developed and validated for quantitative analysis and purification sci-hub.rednih.govresearchgate.net. These methods often involve reversed-phase columns, such as C18, with mobile phases typically consisting of methanol or acetonitrile (B52724) mixed with water, often employing gradient elution to optimize separation sci-hub.rednih.govresearchgate.netresearchgate.netnih.gov. Preparative HPLC has been successfully used to isolate lignan glycosides with high purity, demonstrating its utility in obtaining pure compounds for further study redalyc.orgscielo.brunesp.br. In some instances, HPLC is used in conjunction with other techniques, such as Counter-Current Chromatography (CCC), to verify the purity of isolated fractions nih.gov.

Counter-Current Chromatography (CCC) Applications

Counter-Current Chromatography (CCC), particularly High-Speed Counter-Current Chromatography (HSCCC), is a support-free liquid-liquid partition technique that offers significant advantages for the isolation of natural products, including lignans. Its primary benefit lies in the absence of irreversible adsorption to a solid support, which can lead to higher recoveries and purities compared to traditional chromatographic methods nih.govmdpi.com. HSCCC has been effectively applied to isolate various lignans from diverse plant sources, employing carefully selected two-phase solvent systems. For instance, solvent systems such as tert-butylmethyl ether-n-butanol-acetonitrile-water (1:3:1:5) have been utilized for the purification of secoisolariciresinol (B192356) diglucoside nih.gov. Other studies have employed systems like n-hexane–ethyl acetate–methanol–water in varying ratios (e.g., 1.3:1:1.3:1 and 2.5:1:2.5:1) for the efficient separation of multiple lignans from species like Justicia procumbens researchgate.netnih.govmdpi.comnih.gov. Similarly, ethyl acetate–n-butanol–water (2:5:7) was used for isolating mongolicumin A and rufescidride from Taraxacum mongolicum capes.gov.br. These applications highlight CCC's versatility and effectiveness in purifying lignans, often achieving purities exceeding 95% researchgate.netnih.govmdpi.com.

Optimized Extraction Methods

Optimizing extraction methods is crucial for maximizing the yield and preserving the integrity of target compounds like this compound. Various techniques, ranging from conventional solvent extraction to more advanced methods, are employed.

Ultrasound-Assisted Extraction Techniques

Ultrasound-Assisted Extraction (UAE) has emerged as an efficient and environmentally friendly method for extracting lignans from plant matrices. This technique utilizes ultrasonic waves to promote cell wall disruption and enhance mass transfer, leading to shorter extraction times, reduced solvent consumption, and increased extraction yields compared to conventional methods like maceration or Soxhlet extraction nih.govresearchgate.netmdpi.commdpi.comresearchgate.netacs.org. UAE has been successfully applied to various lignan-rich plants, including Linum usitatissimum, Sesamum indicum, and Piper cubeba nih.govresearchgate.netmdpi.commdpi.comacs.org. For example, optimal conditions for extracting lignans from Piper cubeba were found to be 84% aqueous ethanol (B145695) for 38 minutes, yielding over 80% of the total lignans nih.govresearchgate.netacs.org. While UAE offers numerous advantages, careful control of parameters such as temperature is necessary, as excessive heat can potentially alter the structure of sensitive compounds mdpi.com.

Liquid-Liquid Extraction Protocols

Liquid-Liquid Extraction (LLE) remains a fundamental technique for separating compounds based on their differential solubility in immiscible solvents. In the context of lignan isolation, LLE protocols are often employed as a preliminary step to enrich the target compounds or as part of a multi-step purification strategy. For instance, after hydrolysis, lignan concentrates have been subjected to liquid-liquid partition using systems like ethyl acetate/water to further enrich the lignans before chromatographic separation google.com. Dispersive liquid-liquid microextraction (DLLME), utilizing supramolecular solvents, has also been developed for the extraction and determination of lignans, offering a simple, cost-effective, and environmentally friendly approach nih.govchromatographyonline.com. Solid support-free LLE has also been utilized for isolating major lignans like sesamin (B1680957) and sesamolin (B1680958) from sesame oil frontiersin.org.

Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) in Lignan Isolation

Supercritical Fluid Extraction (SFE), most commonly using supercritical carbon dioxide (SC-CO2), and Pressurized Liquid Extraction (PLE) are advanced techniques that offer efficient and often "greener" alternatives for extracting lignans. SFE utilizes the tunable solvating properties of supercritical fluids to extract target compounds. The addition of co-solvents, such as ethanol, can significantly enhance the extraction efficiency of lignans by increasing the polarity and density of the SC-CO2 fluid jst.go.jpmdpi.com. Optimal SFE conditions for lignans from sources like flaxseed have been reported using parameters such as pressure, temperature, and CO2 flow rate, sometimes in combination with fractionation techniques like Supercritical Antisolvent Fractionation (SAF) thermofisher.com. PLE, also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures and pressures to enhance extraction kinetics and efficiency. Techniques like pressurized low polarity water (PLPW) extraction have been explored for lignans from flaxseed meal, with optimized conditions including specific temperatures, solvent-to-solid ratios, and pH levels researchgate.net. Similarly, PLE has been applied to Phyllanthus amarus for lignan extraction, with mixtures of ethanol and water proving effective researchgate.net. Both SFE and PLE are recognized for their ability to extract lignans efficiently, often with reduced solvent usage compared to conventional methods nih.govmdpi.com.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

The definitive identification and structural elucidation of this compound and other lignans rely on a suite of advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (COSY, HMBC, HSQC, NOESY), is indispensable for determining the connectivity and spatial arrangement of atoms within the molecule nih.govfrontiersin.orgnih.govtandfonline.comrsc.orgjst.go.jpresearchgate.nettandfonline.com. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), provides crucial information about the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula nih.govfrontiersin.orgnih.govrsc.org.

Other spectroscopic methods such as UV-Vis spectroscopy are often used for detection and quantification researchgate.net. Circular Dichroism (CD) spectroscopy and Mosher's esterification method are employed to determine the absolute configurations of chiral centers, which is critical for stereochemically complex molecules like this compound rsc.orgjst.go.jp. X-ray crystallography can provide unambiguous structural determination when suitable crystals are available rsc.org. Furthermore, computational approaches, including computer-assisted structure elucidation systems that analyze NMR data, play a vital role in expediting the process of determining the structure of unknown lignans tandfonline.comresearchgate.net. The combination of these analytical tools allows for the comprehensive characterization and confirmation of the complex structures of lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their relative abundance (integration), and their neighboring protons through spin-spin coupling. For this compound, ¹H NMR spectra typically show signals corresponding to aromatic protons, methoxy (B1213986) groups, methylene, and methine protons, as well as protons on hydroxyl-bearing carbons scirp.orgtjnpr.org.

¹³C NMR spectroscopy, on the other hand, identifies the different types of carbon atoms present in the molecule. The chemical shifts of these carbon signals are highly sensitive to their electronic environment, allowing for the assignment of carbons in aromatic rings, ether linkages, hydroxyl-bearing carbons, and aliphatic chains scirp.orgstudymind.co.uklibretexts.orgresearchgate.netrsc.org. The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY, HSQC, and HMBC, allows for the complete assignment of the molecular structure scirp.orgfigshare.comtjnpr.orgresearchgate.netresearchgate.netderpharmachemica.com.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| ¹H NMR (δ, ppm) scirp.org | ¹³C NMR (δ, ppm) scirp.org | Assignment (inferred) |

| 6.72 (d, J=7.8 Hz, 1H) | 153.2 | Aromatic proton/carbon |

| 6.64 (d, J=1.4 Hz, 1H) | 147.7 | Aromatic proton/carbon |

| 6.60 (dd, J=7.8, 1.4 Hz, 1H) | 145.8 | Aromatic proton/carbon |

| 6.35 (d, J=2.4 Hz, 2H) | 136.6 | Aromatic proton/carbon |

| 5.90 (s, 2H) | 136.3 | Methylene protons |

| 3.84 - 3.55 (dd, J=11.3, 3-9 Hz, 4H) | 134.3 | Hydroxyl-bearing carbons |

| 3.82 (s, 9H) | 121.9 | Methoxy protons |

| 2.75 - 2.65 (m, 4H) | 109.3 | Aliphatic carbons |

| 1.90 (m, 2H) | 108.1 | Aliphatic carbons |

| 106.1 | Aromatic carbons | |

| 100.8 | Methylene carbons | |

| 60.9 | Hydroxyl-bearing carbons | |

| 60.8 | Hydroxyl-bearing carbons | |

| 56.2 | Methoxy carbons | |

| 56.1 | Methoxy carbons | |

| 44.1 | Aliphatic carbons | |

| 43.8 | Aliphatic carbons | |

| 36.66 | Aliphatic carbons | |

| 35.9 | Aliphatic carbons |

Note: The ¹³C NMR data provided in scirp.org lists 19 signals, which is more than the typical number of unique carbon atoms in dihydroclusin's core structure, suggesting some signals might be for impurities or related compounds, or that some carbons are very close in chemical shift. The assignments are inferred based on typical lignan structures.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with ionization techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), is essential for determining the precise molecular weight and elemental composition of this compound. This accuracy is critical for confirming the molecular formula, which is a fundamental aspect of compound identification scirp.orgresearchgate.netresearchgate.net.

HRMS provides mass measurements with high precision (typically to within a few parts per million), allowing for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions scirp.orgresearchgate.netresearchgate.net. ESI-MS is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, or adducts with cations like sodium ([M+Na]⁺), which are readily analyzed by HRMS scirp.orgresearchgate.nethelsinki.fiuvic.ca. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further aid in structural confirmation by providing information about substructures within the molecule researchgate.netuvic.ca.

Table 2: HRMS Data for this compound

| Ion Type | m/z (Observed) | m/z (Calculated) | Elemental Formula (Calculated) | Ionization Method | Reference |

| [M+H]⁺ | 405.3342 | 405.1913 | C₂₂H₂₉O₇ | DART positive | scirp.org |

Note: The observed m/z value in scirp.org (405.3342) does not precisely match the calculated value (405.1913) for the given formula, which might indicate a slight discrepancy in the reported data or a different ionization adduct. However, it serves as an example of the type of data obtained.

Determination of Optical Rotation

Optical rotation is a physical property exhibited by chiral molecules, such as this compound, which are capable of rotating the plane of polarized light. This measurement is quantified as specific rotation ([α]<0xE1><0xB5><0x83>), typically measured at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm) scirp.orgfoodb.calibretexts.organton-paar.com. The sign and magnitude of the specific rotation are characteristic of a particular enantiomer.

The determination of optical rotation is crucial for confirming the enantiomeric identity and purity of chiral compounds. Different enantiomers of the same compound will rotate plane-polarized light by equal amounts but in opposite directions. Therefore, the measured optical rotation serves as a key identifier for the specific stereoisomer, this compound scirp.orgfoodb.calibretexts.organton-paar.com.

Table 3: Optical Rotation Data for this compound

| Specific Rotation ([α]<0xE1><0xB5><0x83>) | Temperature (°C) | Concentration (g/mL) | Solvent | Reference |

| +3.98 | 25 | 1.00 | CHCl₃ | scirp.org |

| -27.13 | 25 | 0.24 | CHCl₃ | foodb.ca |

Note: A discrepancy exists in the sign of the optical rotation reported in different sources ( scirp.org reports positive, while foodb.ca reports negative). This could be due to variations in experimental conditions, sample purity, or potentially different isomers being analyzed, although both are labeled as dihydroclusin.

Application of X-ray Crystallography for Absolute Configuration Validation

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute configuration mdpi.comhelsinki.firesearchgate.netmit.educhem-soc.si. For chiral molecules like this compound, X-ray crystallography can unambiguously establish the spatial arrangement of atoms, confirming the stereochemistry at chiral centers.

This technique involves growing high-quality single crystals of the compound and then diffracting X-rays off these crystals. The resulting diffraction pattern is analyzed to reconstruct the electron density map of the molecule. By examining the intensities of diffracted beams, particularly the differences between Friedel pairs (reflections from planes hkl and -h-k-l), the absolute configuration can be determined, often through the calculation of parameters like the Flack parameter mdpi.comresearchgate.netmit.educhem-soc.si. The presence of heavier atoms can enhance the anomalous scattering effect, making determination easier, but advancements in methods now allow for confident determination even with light atoms like oxygen, provided good crystals are obtained researchgate.netmit.edu. While specific X-ray crystallographic data for this compound itself was not detailed in the provided snippets, the technique is a standard and powerful tool for absolute configuration validation in natural product chemistry mdpi.comhelsinki.firesearchgate.netmit.educhem-soc.si.

Compound List:

this compound

Cubebin

Clusin

Yatein

Dihydrocubebin

Cubebinin

Magnosalin

Piperidine

Cubebol

d-germacrene

Ledol

7-O-podophyllotoxinyl butyrate

Dihydroclusin 9-acetate

Biosynthetic Pathways and Enzymatic Mechanisms of Dihydroclusin

Precursor Identification and the Shikimic Acid Pathway

The biosynthesis of all lignans (B1203133), including (-)-Dihydroclusin, begins with the shikimic acid pathway, a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. frontiersin.org This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismic acid. Chorismic acid serves as a critical branch-point intermediate for the synthesis of the three aromatic amino acids: L-tryptophan, L-tyrosine, and L-phenylalanine. frontiersin.org

For lignan (B3055560) biosynthesis, L-phenylalanine is the primary precursor. researchgate.net The carbon skeleton of L-phenylalanine, comprising a benzene (B151609) ring and a three-carbon side chain, provides the fundamental C6-C3 phenylpropanoid unit that is the building block for monolignols and, subsequently, for the entire class of lignans. frontiersin.orgresearchgate.net The commitment of carbon flux from primary metabolism into secondary metabolite production via the shikimate pathway is a crucial first stage in the formation of this compound.

Phenylpropanoid Unit Dimerization and Lignan Formation

Following its synthesis, L-phenylalanine enters the general phenylpropanoid pathway. The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert cinnamic acid into various substituted hydroxycinnamyl alcohols, known as monolignols.

Based on the structure of this compound, which features a 3,4,5-trimethoxyphenyl moiety and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) moiety, its biosynthesis is hypothesized to involve the heterodimerization of two different monolignol units: sinapyl alcohol and coniferyl alcohol . nih.govmdpi.com

The dimerization process is an oxidative radical coupling reaction. mdpi.com An oxidative enzyme, such as a laccase or peroxidase, catalyzes the one-electron oxidation of the monolignol precursors to form resonance-stabilized phenoxy radicals. These radicals then couple, primarily at the C8 position of their propane (B168953) side chains, to form an 8-8' (β-β') linkage, which is the defining characteristic of lignans. frontiersin.org The initial product of this heterodimerization is a furofuran-type lignan, which serves as the foundational scaffold for subsequent modifications.

Role of Dirigent Proteins (DP) in Stereoselective Coupling

In the absence of a guiding influence, the coupling of monolignol radicals in vitro results in a racemic mixture of various possible stereoisomers. wikipedia.org However, lignan biosynthesis in nature is often highly stereospecific, producing a single, optically active enantiomer. This crucial stereochemical control is imparted by a class of non-catalytic scaffolding proteins known as Dirigent Proteins (DPs) . wikipedia.orgnih.gov

Dirigent proteins capture the monolignol radicals generated by the oxidative enzyme and hold them in a specific orientation within the active site, ensuring that the subsequent radical-radical coupling occurs with precise regio- and stereoselectivity. nih.govnih.gov For the biosynthesis of this compound, a specific dirigent protein would be required to guide the coupling of one sinapyl alcohol radical and one coniferyl alcohol radical to form the correct (-)-enantiomer of the initial furofuran lignan intermediate. While dirigent proteins have been extensively studied for the homodimerization of coniferyl alcohol to form (+)- or (-)-pinoresinol, recent research has demonstrated their capability to also guide stereoselective heterocoupling of different monolignol analogues. acs.orgnih.gov The specific dirigent protein responsible for the this compound pathway ensures that the correct spatial arrangement of the phenylpropanoid units is established early in the biosynthetic sequence.

Enzymatic Reduction Steps Leading to Dibenzylbutane Lignans

Once the initial heterodimeric furofuran lignan scaffold is formed, it undergoes a two-step reductive process to yield the characteristic dibenzylbutane skeleton of this compound. This transformation is catalyzed by a family of NADPH-dependent enzymes known as pinoresinol-lariciresinol reductases (PLRs) . nih.govnih.gov

First Reduction: The furofuran lignan is first reduced to a furan-type lignan. This involves the reductive opening of one of the tetrahydrofuran (B95107) rings of the furofuran core. The enzyme responsible, often specifically termed a pinoresinol (B1678388) reductase (PR), converts the initial dimer into an intermediate analogous to lariciresinol (B1674508). nih.gov

Second Reduction: The furan (B31954) lignan intermediate is then subjected to a second reduction by a lariciresinol reductase (LR), which may be the same or a different PLR enzyme. nih.gov This step reductively opens the remaining furan ring, resulting in the flexible linear dibenzylbutane scaffold. The product of this two-step sequence is a secoisolariciresinol-like lignan, which possesses the core structure of this compound. ijrap.net

Studies on PLRs have shown that they can possess broad substrate versatility, enabling them to act on various lignan structures with different aromatic ring substitutions, which supports their role in a heterodimeric pathway. nih.gov

Hypothetical and Investigated Late-Stage Biosynthetic Transformations

The formation of the dibenzylbutane skeleton is not the final step. To arrive at the final structure of this compound, the precursor molecule must undergo several late-stage tailoring modifications. While these steps have not been explicitly elucidated for this compound itself, they can be hypothesized based on known enzymatic reactions in the biosynthesis of other complex lignans. nih.govfrontiersin.org

O-Methylation: The 3,4,5-trimethoxyphenyl group is likely formed through the sequential action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . Enzymes such as caffeic acid O-methyltransferase (COMT) are known to methylate hydroxyl groups at the 3- and 5-positions of phenylpropanoid rings. nih.gov It is proposed that one or more specific OMTs catalyze the methylation of the sinapyl alcohol-derived portion of the dibenzylbutane precursor to achieve the final trimethoxy pattern.

Methylenedioxy Bridge Formation: The 1,3-benzodioxole (B145889) (methylenedioxy) ring on the other aromatic moiety is a characteristic feature of many lignans found in species like Piper cubeba. researchgate.net This structure is formed from an ortho-methoxyphenol precursor via an oxidative cyclization reaction catalyzed by a specific type of cytochrome P450 monooxygenase (CYP450) . mdpi.comnih.gov Enzymes from the CYP81 family, for example, have been shown to catalyze the formation of methylenedioxy bridges in the biosynthesis of the lignan sesamin (B1680957). nih.gov It is highly probable that a similar CYP450 enzyme is responsible for this final tailoring step in the this compound pathway, converting a guaiacyl (3-methoxy-4-hydroxyphenyl) group into the methylenedioxyphenyl group. nih.gov

These late-stage modifications complete the biosynthesis, resulting in the final, biologically active this compound molecule.

Chemical Synthesis Strategies for Dihydroclusin and Its Analogues

Asymmetric Total Synthesis Approaches

Total synthesis of (-)-Dihydroclusin often involves asymmetric methods to control the stereochemical outcome. These methods are designed to produce the desired enantiomer in high purity.

Highly efficient enantiospecific and diastereoselective routes have been developed for the synthesis of various lignans (B1203133), including (+)-Dihydroclusin, the enantiomer of the target compound. researchgate.netcolab.ws One successful strategy involves the conversion of a γ-butyrolactone intermediate into the dibenzylbutanediol scaffold. researchgate.netcolab.ws This approach demonstrates the feasibility of creating a variety of lignan (B3055560) structures from a common precursor with high stereocontrol. researchgate.netcolab.ws Another enantiospecific synthesis starts from optically active (E)- and (Z)-alk-1-enyl p-tolyl sulphoxides to produce 4,5-dihydrofuran-2(3H)-ones, which are key intermediates for lignan lactones. nuph.edu.ua

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of new stereocenters. wikipedia.orgresearchgate.net The menthyloxy group, derived from readily available menthol, has proven to be an effective chiral auxiliary in the synthesis of lignans. rsc.orgresearchgate.netresearchgate.net

In one approach, the conjugate addition of enolate anions to (-)-5-(1-menthyloxy)furan-2(5H)-one, a chiral butenolide, is a key step. rsc.orgresearchgate.net This reaction, when quenched with benzyl (B1604629) bromides or iodides, yields homochiral dibenzylbutyrolactones. rsc.orgresearchgate.net The chiral auxiliary, the (-)-menthyloxy group, directs the stereochemistry of the reaction, leading to the desired enantiomer. rsc.orgresearchgate.netresearchgate.net Subsequent chemical transformations, including reduction, afford the target this compound. rsc.orgresearchgate.net

Table 1: Key Features of Chiral Auxiliary Application

| Chiral Auxiliary | Key Intermediate | Reaction Type | Outcome |

|---|

Stereoselective conjugate addition is a powerful tool for carbon-carbon bond formation and is a cornerstone of many synthetic routes to this compound. numberanalytics.comprinceton.edu This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.comclockss.org

The use of chiral butenolides, such as those bearing a menthyloxy group, allows for a highly stereoselective conjugate addition. rsc.orgresearchgate.net The enolate anions generated from this addition are then reacted with electrophiles like benzyl bromides to form the dibenzylbutyrolactone core with high diastereoselectivity. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of various homochiral dibenzylbutyrolactone lignans. rsc.orgresearchgate.net

Reduction reactions are crucial for converting intermediate compounds into the final diol structure of this compound. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed reducing agents, each with specific applications. libretexts.orgmasterorganicchemistry.com

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to alcohols. byjus.commasterorganicchemistry.comadichemistry.com In the synthesis of this compound, LiAlH₄ is used to reduce the lactone functionality of the dibenzylbutyrolactone intermediate directly to the corresponding 1,4-diol. rsc.orgresearchgate.netrsc.org This one-step reduction is a key transformation in several total synthesis approaches.

Sodium borohydride, a milder reducing agent, is often used in combination with other reagents. For instance, reduction with NaBH₄/KOH can convert the intermediate to homochiral 2,3-dibenzylbutyrolactones. rsc.orgcapes.gov.br While NaBH₄ is effective for reducing aldehydes and ketones, its reactivity towards esters is limited under standard conditions. masterorganicchemistry.comecochem.com.co

Table 2: Comparison of Reductive Agents in this compound Synthesis

| Reducing Agent | Substrate | Product | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dibenzylbutyrolactone | This compound (1,4-diol) | Powerful, reduces esters to diols. rsc.orgresearchgate.netrsc.org |

Radical cyclization reactions offer an alternative and powerful method for constructing cyclic systems with high stereocontrol. beilstein-journals.orgnih.gov Diastereoselective radical cyclization has been explored as a strategy to access complex molecular architectures found in natural products. rsc.orgresearchgate.net While specific applications of this method for the direct synthesis of the acyclic this compound are less common, the principles of radical chemistry are relevant in the broader context of lignan synthesis. For instance, radical reactions can be used to form key C-C bonds in precursor molecules. The development of diastereoselective radical cyclizations provides a potential avenue for novel synthetic routes to lignan analogues.

Chemo-Enzymatic Synthesis Development

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective transformations. frontiersin.orgrsc.org This approach is gaining traction in the synthesis of complex natural products.

In the context of lignan synthesis, enzymes can be used for key stereoselective steps. For example, lipase-catalyzed reactions, such as epoxidation followed by hydrolysis, can produce chiral diols from propenylbenzenes. frontiersin.org While a direct chemo-enzymatic synthesis of this compound is not extensively documented in the provided results, the development of such methods for related compounds suggests a promising future direction. lookchem.comnih.gov The use of enzymes could offer a more sustainable and highly selective alternative to traditional chemical methods for establishing the stereocenters in this compound and its analogues. rsc.org

Sustainable Synthesis from Renewable Biomass Derivatives (e.g., Levoglucosenone to γ-Hydroxymethyl-α,β-Butenolide Precursors)

The imperative for sustainable chemical manufacturing has driven research towards the use of renewable biomass as a feedstock. Levoglucosenone (LGO), a chiral platform molecule derived from the pyrolysis of cellulose, has emerged as a valuable starting material for the synthesis of complex molecules. acs.orgnih.govfrontiersin.org Its inherent chirality and versatile functional groups, including an α,β-unsaturated ketone, make it an excellent precursor for various high-value chemicals. acs.org A key transformation in this context is the synthesis of (S)-γ-hydroxymethyl-α,β-butenolide (HBO), a versatile intermediate for pharmaceuticals and other fine chemicals. nih.govlookchem.com

The conversion of LGO to HBO is typically achieved through a Baeyer-Villiger oxidation. nih.govrsc.org Chemo-enzymatic strategies have been developed that employ lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to catalyze this oxidation with high efficiency and stereoselectivity. rsc.orgcapes.gov.br This enzymatic approach is often followed by acid hydrolysis to yield the pure HBO intermediate. nih.govrsc.org

Researchers have focused on optimizing this process to enhance its sustainability profile. One significant advancement involves a solvent- and catalyst-free Baeyer-Villiger oxidation using aqueous hydrogen peroxide (H₂O₂) as both the solvent and the oxidizing agent. lookchem.com This method provides a straightforward and green route to enantiopure HBO in high yields, even at the kilogram scale when combined with short-path distillation. lookchem.com Further refinements include the use of solid buffers in lipase-mediated oxidations, which has been shown to reduce reaction times and enzyme loading significantly while also allowing for enzyme recycling. rsc.org These sustainable methods provide access to key chiral building blocks like HBO, which can then be elaborated into more complex structures such as lignans. For instance, γ-butyrolactone derivatives, accessible from these precursors, have been utilized in a highly efficient, diastereoselective, and enantioselective route to synthesize a variety of lignans, including (+)-Dihydroclusin. colab.ws

Table 1: Selected Methods for the Synthesis of (S)-γ-hydroxymethyl-α,β-butenolide (HBO) from Levoglucosenone (LGO)

| Method | Key Reagents/Catalysts | Key Features & Findings | Yield | Reference(s) |

| Chemo-enzymatic Baeyer-Villiger Oxidation | Lipase (CAL-B), Solid Buffers | Reduced reaction time from 8 to 2 hours; reduced enzyme load; enzyme recyclability. | ≥83% conversion | rsc.orgcapes.gov.br |

| Lipase-Catalyzed Baeyer-Villiger Oxidation | Lipase, Response Surface Methodology (RSM) for optimization | Model validity confirmed (p < 0.05); Monte Carlo simulations used for risk analysis to achieve >80% conversion. | >80% conversion | nih.gov |

| Solvent- and Catalyst-Free Baeyer-Villiger Oxidation | Aqueous H₂O₂ | Sustainable route using H₂O₂ as both solvent and oxidant; scalable to kilo-scale. | 72% | lookchem.com |

Development of General Synthetic Routes for Lignan Scaffolds

The structural diversity of lignans has prompted the development of general and flexible synthetic strategies that can provide access to a wide range of these natural products and their analogues for biological evaluation. researchgate.netmdpi.com These routes often target common structural motifs or key intermediates that can be divergently converted into various lignan scaffolds, such as dibenzylbutanes, furofurans, aryltetralins, and dibenzocyclooctadienes. colab.wsmdpi.com

One powerful and versatile approach involves the asymmetric synthesis of substituted γ-butyrolactone intermediates. colab.ws A notable strategy developed for accessing a variety of lignans begins with an aldol (B89426) reaction to create 2,3-disubstituted γ-butyrolactones with high diastereo- and enantioselectivity. colab.ws This method has been successfully applied to the synthesis of several lignans, including the dibenzylbutane-type (+)-Dihydroclusin, the dibenzylbutyrolactone (+)-yatein, the tetrahydrofuran (B95107) (+)-burseran, and the dibenzocyclooctadiene (-)-isostegane, all originating from a common γ-butyrolactone precursor. colab.wsnuph.edu.uanbuv.gov.ua

Other general strategies for constructing lignan scaffolds include:

Tandem Conjugate Addition Reactions: These have been effectively used to synthesize derivatives of podophyllotoxin, a complex aryltetralin lignan. researchgate.net

Diels-Alder Reactions: Intramolecular Diels-Alder reactions represent an efficient method for creating the highly substituted ring systems found in aryltetralin and arylnaphthalene lignans. researchgate.netnbuv.gov.uaresearchgate.net

Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions are employed for scaffold construction. These include gold-catalyzed intramolecular benzannulation to form arylnaphthalene lignans, Suzuki cross-coupling for creating biphenyl (B1667301) linkages, and nickel-catalyzed cyclization/cross-coupling to access lactone intermediates. mdpi.comresearchgate.netfrontiersin.org A borostannylative cyclization catalyzed by palladium has also been reported as a general approach for synthesizing multiple dibenzocyclooctadiene lignans. mdpi.com

Biomimetic Oxidative Coupling: These methods mimic the biosynthetic pathways of lignans, often involving the oxidative dimerization of phenolic precursors to generate the core lignan structure. researchgate.netrsc.org

These general routes provide a robust platform for the systematic synthesis of lignan libraries, facilitating the exploration of structure-activity relationships and the development of analogues with potentially improved pharmacological profiles. thieme-connect.com

Table 2: Overview of General Synthetic Strategies for Lignan Scaffolds

| Synthetic Strategy | Target Lignan Scaffold(s) | Key Reactions / Concepts | Reference(s) |

| Asymmetric γ-Butyrolactone Route | Dibenzylbutanes, Dibenzylbutyrolactones, Tetrahydrofurans, Dibenzocyclooctadienes | Asymmetric aldol reaction, elaboration of a common chiral lactone intermediate. | colab.wsnuph.edu.uanbuv.gov.ua |

| Tandem Conjugate Addition | Aryltetralins (e.g., Podophyllotoxin derivatives) | Sequential conjugate additions to form the core structure. | researchgate.net |

| Intramolecular Diels-Alder Reaction | Aryltetralins, Arylnaphthalenes | [4+2] cycloaddition to construct polycyclic systems stereoselectively. | researchgate.netnbuv.gov.uaresearchgate.net |

| Metal-Catalyzed Annulation/Coupling | Arylnaphthalenes, Dibenzocyclooctadienes | Gold-catalyzed benzannulation, Suzuki coupling, Palladium-catalyzed borostannylative cyclization. | mdpi.comresearchgate.netfrontiersin.org |

| Biomimetic Oxidative Dimerization | 1,4-Benzodioxanes and others | Oxidative coupling of phenolic precursors to mimic natural synthesis. | researchgate.netrsc.org |

Biological Activities and Mechanistic Investigations of Dihydroclusin Pre Clinical and in Vitro

Anti-proliferative and Cytotoxic Potential in In Vitro Cell Line Models

While direct cytotoxic or anti-proliferative data for (-)-Dihydroclusin against human cancer cell lines is limited in the provided literature, related studies indicate biological activity. This compound and its related compounds have demonstrated herbicidal activity. Specifically, this compound inhibited seed germination by 50% against Agrostis stolonifera and showed an IC50 value of 2.9 µM against Lemna paucicostata scirp.org. Furthermore, it exhibited larvicidal activity against Aedes aegypti larvae, causing 96% mortality at a concentration of 100 ppm scirp.org. Studies on related lignans (B1203133), such as dihydroclusin diacetate, have shown potential antiproliferative activity in various cancer cell lines, though specific IC50 values for this compound in these contexts were not detailed nih.govsemanticscholar.org.

Anti-inflammatory Effects in Pre-clinical Cellular Assays

This compound and other lignans isolated from Piper cubeba have demonstrated significant anti-inflammatory potential through modulation of key inflammatory pathways. These compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) nih.gov. Additionally, they have been observed to downregulate Nuclear Factor-kappa B (NF-κB) activation and reduce the phosphorylation of critical signaling molecules including IκBα, IKKα/β, Akt, p85, Src, and Syk nih.gov. Research on related lignans from Bursera microphylla, such as dihydroclusin diacetate, suggests that anti-inflammatory effects may be mediated through mechanisms involving the modulation of oxidative stress and the Nrf2/Keap/ARE and MAPK pathways mdpi.com.

Modulatory Effects on Drug-Metabolizing Enzymes

Potent and Selective Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound has been identified as a potent and selective inhibitor of the human Cytochrome P450 3A4 (CYP3A4) enzyme nih.govacs.orgnih.gov. Studies utilizing [N-methyl-14C]erythromycin as a substrate reported IC50 values for this compound in the range of 0.44-1.0 μM, comparable to the positive control ketoconazole (B1673606) (IC50, 0.72 μM) acs.orgnih.gov. This indicates a significant capacity for this compound to inhibit the metabolic activity of CYP3A4.

Investigation of Mechanism-Based Inhibition of CYP3A4

Further investigation into the inhibitory action of this compound on CYP3A4 revealed it to be a mechanism-based inhibitor nih.gov. This type of inhibition is characterized by time-, concentration-, and NADPH-dependent inactivation of the enzyme, suggesting the formation of a reactive metabolite intermediate complex nih.gov. This compound was found to be a potent CYP3A4 inactivator with an apparent K(I) value of 0.054 μM and an apparent k(inact) value of 0.310 min-1 nih.gov. The formation of a metabolite intermediate complex was supported by spectral scanning of microsomes, which yielded an absorbance at 455 nm, a characteristic signature for methylenedioxyphenyl compounds nih.gov.

In Silico Prediction of Inhibition against Hepatic CYP Enzymes (e.g., CYP1A2, CYP2C19)

While the primary focus has been on CYP3A4, preliminary data suggests potential interactions with other hepatic CYP enzymes. Information from the PlantaeDB database indicates potential inhibition of CYP1A2 (reported as 65.71% inhibition at an unspecified concentration) and CYP2C19 (reported as 72.66% inhibition) by Dihydroclusin plantaedb.com. Additionally, studies on lignans from Bursera microphylla, which include dihydroclusin, suggest an ability to inhibit hepatic metabolism enzymes such as CYP1A2 and CYP2C19 unirioja.es.

Anti-fibrotic Activity and Cellular Pathway Modulation

Specific research detailing the anti-fibrotic activity or the modulation of cellular pathways related to fibrosis by this compound was not found within the provided search results. The literature reviewed focused on other classes of compounds or general mechanisms related to fibrosis.

Structure Activity Relationship Sar Studies of Dihydroclusin and Lignan Analogues

Correlating Structural Motifs with Specific Biological Activities

The diverse biological activities of lignans (B1203133) are intrinsically linked to their underlying chemical structures, including the core skeleton and the arrangement of functional groups. Different lignan (B3055560) classes exhibit distinct pharmacological profiles, highlighting the importance of specific structural motifs.

Arylnaphthalene Lignans: Studies on arylnaphthalene lignans have indicated that the presence of hydroxyl substitutions at the C-1′ and C-6′ positions significantly enhances their anti-proliferative activity rsc.org. These compounds are known to possess a broad spectrum of activities, including antibacterial, antiviral, antitumor, antiplatelet, and cytotoxic effects rsc.org.

Dibenzylbutyrolactone Lignans: Research comparing different lignan skeletons has shown that those with a dibenzylbutyrolactonic structure are generally more active than dibenzylbutyrolactolic or dibenzylbutane types unicamp.br. Specifically, the presence of a methoxy (B1213986) group at position 5 on the dibenzylbutyrolactone scaffold appears to be important for activity unicamp.br.

Butane-Type Lignans: In butane-type lignans, the presence of hydroxyl groups at both the 9- and 9′-positions has been observed to abolish larvicidal activity, suggesting that these specific hydroxylations can be detrimental to certain biological functions jst.go.jp.

Table 1: Lignan Structural Motifs and Associated Biological Activities

| Lignan Class/Structure | Key Structural Features | Reported Biological Activities | Citation |

| Arylnaphthalene lignans | Hydroxyl substitution at C-1′ and C-6′ | Increased anti-proliferative activity | rsc.org |

| Dibenzylbutyrolactone lignans | Dibenzylbutyrolactonic skeleton | More active than other skeletons (e.g., dibenzylbutyrolactolic, dibenzylbutane) | unicamp.br |

| Dibenzylbutyrolactone lignans | Methoxy group at position 5 | Important for activity | unicamp.br |

| Butane-type lignans | Hydroxy groups at both 9- and 9′-positions | Abolished larvicidal activity | jst.go.jp |

| General Lignans | Various | Antitumor, anti-inflammatory, antimicrobial, antiviral, antioxidative, cytotoxic, antiparasitic, anticariogenic | mdpi.comrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new molecules. While specific QSAR models for (-)-Dihydroclusin itself are not extensively detailed in the provided literature, studies on related lignan analogues have provided insights.

Research has mentioned the development of Quantitative Structure-Activity Relationship (QSAR) models for dihydroclusin analogues dntb.gov.ua. Furthermore, qualitative SAR studies have identified correlations between biological potency and structural features. For instance, a qualitative SAR analysis indicated a link between growth inhibitory potency and the presence of bulky hydrophobic groups located at rings A and D of certain lignan analogues nih.gov. These findings underscore the potential of computational approaches in predicting and optimizing the activity of lignan derivatives.

Table 2: QSAR and Qualitative SAR Studies in Lignans

| Compound/Class | Study Type | Key Findings/Correlations | Citation |

| Dihydroclusin analogues | QSAR Modeling | Mentioned in the context of QSAR models for predicting activity. | dntb.gov.ua |

| Lignan analogues | Qualitative SAR | Correlation between growth inhibitory potency and bulky hydrophobic groups at rings A and D. | nih.gov |

Influence of Stereochemical Configuration on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of lignans, with different stereoisomers often exhibiting significant variations in potency and selectivity. The precise three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target.

Butane-Type Lignans: Studies on butane-type lignans have clarified the relationship between stereochemistry and antimicrobial activity. For example, all stereoisomers of dihydroguaiaretic acid (DGA) demonstrated both antibacterial and antifungal activity. Similarly, the (+)- and (−)-7,7′-dioxodihydroguaiaretic acid (ODGA) enantiomers displayed activity against both bacteria and fungi, whereas the meso-ODGA diastereomer exhibited antifungal activity but lacked antibacterial effects oup.comnih.gov. In contrast, no significant activity was observed for any stereoisomer of secoisolariciresinol (B192356) (SECO) oup.comnih.gov.

Other Lignan Classes: Research on other lignan classes has also highlighted the importance of stereochemistry. For instance, among tetrahydrofuran (B95107) lignans, one enantiomer showed stronger antimicrobial activity than the other tandfonline.com. Likewise, in 2,3-dibenzyl-4-butanolide lignans, one enantiomer was found to be more potent than its counterpart tandfonline.com. The antibacterial activity of cis-matairesinol enantiomers was also found to be stereospecific, with one enantiomer demonstrating antibacterial effects tandfonline.comnih.gov. Comparisons between tetrahydrofuran and 4-butanolide ring systems with identical stereochemistry also revealed differences in their antimicrobial activities, emphasizing the influence of the core ring structure in conjunction with stereochemistry tandfonline.comnih.gov.

Table 3: Stereoisomer Activity Comparison in Lignans

| Lignan Stereoisomer | Structural Difference | Biological Activity | Citation |

| Dihydroguaiaretic acid (DGA) stereoisomers | Various stereochemistries | Antibacterial and antifungal activity | oup.comnih.gov |

| (+)-7,7′-dioxodihydroguaiaretic acid (ODGA) | Enantiomer | Antibacterial and antifungal activity | oup.comnih.gov |

| (−)-7,7′-dioxodihydroguaiaretic acid (ODGA) | Enantiomer | Antibacterial and antifungal activity | oup.comnih.gov |

| meso-ODGA | Diastereomer | Antifungal activity (no antibacterial activity) | oup.comnih.gov |

| SECO stereoisomers | Various stereochemistries | No apparent activity | oup.comnih.gov |

| cis-Matairesinol enantiomers | Enantiomers | One enantiomer showed antibacterial activity | tandfonline.comnih.gov |

| Tetrahydrofuran lignan stereoisomers | Stereochemistry | Varying antimicrobial activity levels observed between enantiomers | tandfonline.com |

| 2,3-Dibenzyl-4-butanolide lignan stereoisomers | Stereochemistry | Varying antimicrobial activity levels observed between enantiomers | tandfonline.com |

| Tetrahydrofuran vs. 4-butanolide lignans (same stereochem.) | Ring structure | Different levels of antimicrobial activity observed | tandfonline.comnih.gov |

Analysis of Substituent Effects on Pharmacological Profiles

Modifications to the lignan structure, particularly the addition or alteration of functional groups, can profoundly impact their pharmacological profiles. These substituent effects are critical for fine-tuning activity, selectivity, and potency.

Hydroxyl Groups: As noted in arylnaphthalene lignans, the presence of hydroxyl groups at specific positions (C-1′ and C-6′) enhances anti-proliferative activity rsc.org. Conversely, in butane-type lignans, the presence of hydroxyl groups at the 9- and 9′-positions was found to abolish larvicidal activity, illustrating how the location and number of hydroxyl groups can dictate biological outcomes jst.go.jp.

Methoxy Groups: In dibenzylbutyrolactone lignans, a methoxy group at position 5 is considered important for activity unicamp.br. Furthermore, variations in the substitution pattern of methoxy or methylenedioxy groups at positions 3' and 4' of the aromatic rings can lead to altered biological responses unicamp.br.

Acetylation: Chemical modifications such as acetylation can also influence activity. For instance, dihydroclusin 9-acetate was evaluated for its anti-proliferative activity, indicating that derivatization can alter the compound's interaction with biological targets tandfonline.com.

Table 4: Substituent Effects on Lignan Activity

| Lignan Core/Class | Modification (Substituent) | Activity Change/Level | Citation |

| Arylnaphthalene lignans | Hydroxyl at C-1′ and C-6′ | Increased anti-proliferative activity | rsc.org |

| Dibenzylbutyrolactone lignans | Methoxy at position 5 | Important for activity | unicamp.br |

| Dibenzylbutyrolactone lignans | Methylenedioxy/Methoxy substitution pattern (at 3', 4') | Altered biological response | unicamp.br |

| Butane-type lignans | Hydroxy groups at 9- and 9′-positions | Abolished larvicidal activity | jst.go.jp |

| Dihydroclusin | 9-acetate derivative | Tested for anti-proliferative activity | tandfonline.com |

Compound List:

this compound

(-)-Clusin

(-)-Cubebin

(-)-Yatein

(-)-Haplomyrfolin

(+)-Burseran

(-)-Isostegane

(+)-Dihydroclusin

(+)-Eminensin B

(-)-Snatzkein D

Dihydroguaiaretic acid (DGA)

(+)-7,7′-dioxodihydroguaiaretic acid (ODGA)

(−)-7,7′-dioxodihydroguaiaretic acid (ODGA)

meso-ODGA

Secoisolariciresinol (SECO)

Cis-matairesinol

Yatein

Hinokinin

Dihydrocubebin

Cubebinin

Magnosalin

Emodin (B1671224) methyl ether

Emodin

1-Methylemodin

ω-Hydroxy emodin

Podophyllotoxin

7-O-podophyllotoxinyl butyrate (B1204436)

Dihydroclusin 9-acetate

Burseran

Stegane

Isostegane

Medioresinol

Syringaresinol

Arctigenin

Enterodiol

Enterolactone

Medicinal Chemistry and Rational Design of Dihydroclusin Derivatives

Design and Synthesis of Novel Dibenzylbutanediol and Related Lignan (B3055560) Derivatives

The design and synthesis of novel dibenzylbutanediol lignans (B1203133), including derivatives of (-)-Dihydroclusin, are centered on creating structural diversity to explore and expand upon the biological activities of the natural product. Synthetic strategies are often designed to be efficient and stereoselective, as the specific three-dimensional arrangement of atoms is frequently crucial for biological function.

Several synthetic routes to dibenzylbutanediol lignans have been developed. A common strategy involves the Stobbe condensation, which is used to construct the central lignan skeleton. researchgate.netjlu.edu.cn This method, often followed by an alkylation reaction, provides a versatile pathway to the core structure. researchgate.net For instance, a novel synthetic route using simple aldehydes as starting materials has been successfully employed. jlu.edu.cn

Asymmetric synthesis is particularly important for producing specific stereoisomers, or enantiomers, which can exhibit vastly different biological effects. One established method for achieving homochiral (enantiomerically pure) 2,3-dibenzylbutane-1,4-diols like (–)-Dihydroclusin involves the use of a chiral auxiliary. rsc.org In this approach, enolate anions generated from conjugate addition to (–)-5-(1-menthyloxy)furan-2(5H)-one are treated with benzyl (B1604629) bromides or iodides. This step yields homochiral dibenzylbutyrolactones. Subsequent chemical reduction steps, such as with lithium aluminium hydride, convert the lactones into the desired diols, including (–)-Dihydroclusin. rsc.org

The design of new derivatives often draws inspiration from other biologically active lignans. For example, studies on the dibenzylbutane lignan LCA, extracted from Litsea cubeba, have led to the synthesis of novel derivatives with potent anti-inflammatory properties. rsc.orgresearchgate.net In these studies, two series of LCA derivatives were designed and synthesized, featuring imide and butadiene structures, respectively, to explore new chemical space and enhance biological activity. researchgate.net

| Synthetic Strategy | Key Reactions | Objective | Reference |

|---|---|---|---|

| Stobbe Condensation Route | Stobbe condensation, alkylation, resolution of (±)-diacid | Efficiently construct the core lignan skeleton | researchgate.netjlu.edu.cn |

| Asymmetric Synthesis | Conjugate addition to a chiral auxiliary, lithium aluminium hydride reduction | Produce specific, homochiral stereoisomers like (–)-Dihydroclusin | rsc.org |

| Derivative Synthesis (LCA-based) | Modification of the parent lignan to introduce new functional groups (e.g., imides, butadienes) | Design novel compounds with enhanced biological activity (e.g., anti-inflammatory) | rsc.orgresearchgate.net |

Chemical Modification Strategies for Optimization of Biological Profiles

Once a lead compound like this compound is identified, chemical modification becomes a key strategy for optimizing its biological profile. The goal is to enhance potency, improve selectivity, and address potential liabilities such as poor metabolic stability. This process is a cornerstone of medicinal chemistry. mdpi.com

Strategies for modifying lignan structures are diverse and can be guided by the desired therapeutic outcome. For example, in the development of novel anti-inflammatory agents based on the lignan LCA, specific modifications were made to the parent molecule. The introduction of imide and butadiene structures led to derivatives with stronger inhibitory effects on the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in cellular models. researchgate.net

Common modification strategies that can be applied to lignans include:

Functional Group Interconversion: Converting existing functional groups into others to alter properties like polarity, hydrogen bonding capacity, and metabolic stability. For example, hydroxyl groups might be converted to ethers or esters.

Scaffold Simplification: Simplifying the complex natural product structure to create analogs that are easier to synthesize while retaining the key features required for biological activity. mdpi.com

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) can enhance membrane permeability and lipophilicity. The high electronegativity of halogens can also improve binding affinity to biological targets. mdpi.com

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological or pharmacokinetic characteristics.

These modifications aim to fine-tune the molecule's interaction with its biological target. For instance, the synthesis of dihydrobenzofuran lignan derivatives showed that seemingly minor changes, such as the methylation of a hydroxyl group or the reduction of a double bond, could lead to a significant decrease or complete loss of cytotoxic activity, highlighting the sensitivity of the biological profile to structural changes. researchgate.net

Pharmacophore Elucidation and Target-Oriented Design Principles

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This "pharmacophore" represents the key features that enable the molecule to interact with its specific biological target, such as a receptor or enzyme. For this compound and related lignans, the pharmacophore would consist of a specific spatial arrangement of aromatic rings, hydrogen bond donors/acceptors (like hydroxyl groups), and hydrophobic regions.

Modern approaches to pharmacophore elucidation often employ computational methods. nih.gov These techniques can analyze a set of active molecules to identify common structural features and generate a 3D model. mdpi.com This model can then be used for:

Virtual Screening: Searching large databases of chemical compounds to find new molecules that match the pharmacophore model and are therefore likely to be active.

Rational Design: Guiding the design of new derivatives by ensuring they retain the essential pharmacophoric features while incorporating other modifications to improve secondary properties.

The process is iterative; a pharmacophore model is built, used to design new compounds, and then refined based on the experimental biological data from those new compounds. nih.gov For lignans, key pharmacophoric features often include the precise stereochemistry of the central butane (B89635) chain and the substitution pattern on the two phenyl rings. The relative orientation of these rings, dictated by the chiral centers, is critical for fitting into a specific binding site. Target-oriented design uses this information to create molecules tailored to interact with a known biological target, potentially leading to inhibitors with high potency and selectivity.

Comparison with Related Lignans for Structure-Activity Landscape Exploration

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. drugdesign.org It involves systematically altering a molecule's structure and observing the corresponding changes in biological activity. By comparing this compound to other naturally occurring and synthetic lignans, researchers can map the SAR landscape and determine which structural features are critical for a given biological effect.

Lignans are classified into several groups based on their carbon skeleton, such as dibenzylbutanes (like this compound), dibenzylbutyrolactones, arylnaphthalenes, and furofurans. ulpgc.es Comparing the activities of compounds across these classes provides valuable SAR insights.

For example, studies on derivatives of the dibenzylbutyrolactone lignans bursehernin (B1193898) and dimethyl ether matairesinol (B191791) have explored their estrogenic and antiestrogenic activities. ulpgc.esresearchgate.net By creating a series of semisynthetic derivatives and testing their ability to interact with the estrogen receptor α (ERα), researchers found that specific modifications could switch the compound's profile from weakly agonistic to antagonistic. researchgate.net This demonstrates that the nature of the central lactone ring versus the diol in this compound, as well as the substituents on the aromatic rings, profoundly influences the interaction with specific biological targets.

Key SAR observations for lignans often revolve around:

The nature of the central core: The activity can differ significantly between a butanediol (B1596017), a butyrolactone, or a tetrahydrofuran (B95107) core.

Aromatic ring substitution: The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl rings are critical. These groups influence both electronic properties and hydrogen-bonding potential.

Stereochemistry: The absolute configuration (R or S) at the chiral centers of the butane chain is often a primary determinant of biological activity, as seen in dihydrobenzofuran lignans where the (2R, 3R)-enantiomer was significantly more active than the (2S, 3S)-enantiomer. researchgate.net

By systematically exploring these structural variations, a comprehensive map of the SAR landscape can be constructed, guiding the rational design of future lignan-based therapeutic agents with optimized activity profiles.

| Lignan Class/Derivative | Key Structural Feature | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Dihydrobenzofuran Lignans | (2R, 3R) vs. (2S, 3S) stereochemistry | The (2R, 3R)-enantiomer was twice as active as the racemic mixture, while the (2S, 3S)-enantiomer had minimal activity as an inhibitor of tubulin polymerization. | researchgate.net |

| Dibenzylbutyrolactone Derivatives | Modifications to the lactone and aromatic rings | Altered estrogenic/antiestrogenic potency and efficacy at the estrogen receptor. | ulpgc.esresearchgate.net |

| LCA Derivatives | Addition of imide or butadiene structures | Enhanced anti-inflammatory activity compared to the parent compound. | researchgate.net |

| General Lignans | Methylation of hydroxyl groups | Often results in a decrease or loss of cytotoxic activity. | researchgate.net |

Advanced Analytical Methodologies for Dihydroclusin Research

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product analysis, providing robust capabilities for separating, identifying, and quantifying compounds. Its application to (-)-Dihydroclusin is vital for determining its concentration in various extracts and ensuring its purity for further studies spectroscopyonline.comwjpmr.com.

Method Development and Validation for Complex Matrices

Developing and validating HPLC methods for compounds like this compound, especially when present in complex natural product matrices such as plant extracts, presents unique challenges. Method development involves optimizing parameters like mobile phase composition, stationary phase selection, flow rate, and column temperature to achieve adequate separation from co-eluting compounds researchgate.netmdpi.com. Validation is a critical step that ensures the method's reliability, accuracy, and precision. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) mdpi.com. For complex matrices, specificity is particularly important, ensuring that the analyte peak is distinct and not interfered with by other matrix components mdpi.comchromatographyonline.com. Studies have demonstrated that validated RP-HPLC methods can achieve linearity with R² values exceeding 0.99, and accuracy with recovery rates typically between 95-105%, with precision (RSD) below 2% spectroscopyonline.com.

Reverse-Phase HPLC Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode for the analysis of moderately polar to non-polar compounds, including many lignans (B1203133) like this compound icm.edu.pl. This technique utilizes a non-polar stationary phase (commonly C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) spectroscopyonline.comresearchgate.neticm.edu.pl. Gradient elution, where the composition of the mobile phase changes over time, is often employed to effectively separate complex mixtures and elute compounds with a wide range of polarities within a reasonable timeframe researchgate.neticm.edu.pl. The detection of this compound in RP-HPLC is frequently achieved using UV-Vis spectrophotometry, often at wavelengths around 280 nm, where lignans exhibit characteristic absorbance spectroscopyonline.com.

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Description | Reference |

| Stationary Phase | C18 silica-based column | spectroscopyonline.comresearchgate.neticm.edu.pl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | spectroscopyonline.comresearchgate.neticm.edu.pl |

| Flow Rate | 0.5 - 1.5 mL/min | spectroscopyonline.comslideshare.net |

| Detection | UV-Vis spectrophotometry (e.g., 280 nm) | spectroscopyonline.com |

| Column Temperature | Ambient to 40 °C | researchgate.net |

| Validation Metrics | Linearity (R² > 0.99), Accuracy (95-105%), Precision (RSD < 2%) | spectroscopyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the comprehensive profiling of metabolites, including the identification and quantification of this compound and its related compounds in biological or plant matrices nih.govnih.govlcms.czthermofisher.com. LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This allows for the determination of molecular weight and fragmentation patterns, which are crucial for structural elucidation and confirmation nih.govnih.govnih.gov.

Electrospray Ionization (ESI) is a common ionization technique used in LC-MS for compounds like this compound, typically operating in positive or negative ion modes to provide molecular ion information nih.govnih.govnih.gov. LC-MS/MS, employing tandem mass spectrometry, further enhances specificity and sensitivity by fragmenting selected precursor ions, allowing for more confident identification and quantification, even in complex samples nih.govnih.gov. Techniques like High-Performance LC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) are particularly powerful for identifying a broad range of metabolites by providing accurate mass measurements and detailed fragmentation data lcms.cz.

Table 2: LC-MS Applications in Metabolite Profiling

| Technique | Primary Application | Key Information Provided | Example Use for this compound | Reference |

| LC-MS | Metabolite identification and quantification | Molecular weight, fragmentation patterns | Confirming presence, identifying related compounds | nih.govnih.govlcms.czthermofisher.com |

| LC-MS/MS | Enhanced identification and quantification | Specific fragmentation pathways (e.g., SRM) | High-confidence identification, trace analysis | nih.govnih.gov |

| LC-Q-TOF-MS | Comprehensive metabolite profiling, accurate mass | Accurate mass measurements, detailed fragmentation spectra | Elucidating structures of unknown lignans | lcms.cz |

Application of Hyphenated Techniques in Natural Product Research

Hyphenated techniques, which couple multiple analytical methods, are invaluable in natural product research for their ability to provide complementary information and overcome the limitations of single techniques nih.govnih.gov. These methods are essential for the definitive structural confirmation and analysis of complex mixtures containing compounds like this compound.

LC-NMR and LC-FTIR for Structural Confirmation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Fourier Transform Infrared (LC-FTIR) spectroscopy are powerful hyphenated techniques used for the unambiguous structural elucidation and confirmation of natural products nih.govslideshare.netmeasurlabs.com. LC-NMR integrates the separation capabilities of LC with the detailed structural information provided by NMR spectroscopy. This allows for the analysis of individual components as they elute from the LC column, providing data on connectivity, stereochemistry, and functional groups without the need for extensive prior isolation nih.govslideshare.netmeasurlabs.com. LC-FTIR offers complementary vibrational spectral data, aiding in the identification of functional groups present in the separated compounds nih.gov. These techniques are particularly useful when dealing with complex mixtures where isolating pure compounds for traditional NMR or FTIR analysis is challenging nih.govslideshare.net.

GC-MS and CE-MS for Volatile and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds spectroscopyonline.comchromatographyonline.comresearchgate.net. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is a critical tool for characterizing other volatile constituents present in natural product extracts that may co-occur with lignans spectroscopyonline.comresearchgate.net. It provides high sensitivity and library-searchable mass spectra for compound identification spectroscopyonline.comchromatographyonline.com.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an orthogonal separation mechanism to LC, providing high separation efficiency for a wide range of analytes, including polar and charged species thermofisher.comnih.gov. CE-MS can be applied to the analysis of complex natural product mixtures, potentially offering unique separation capabilities for compounds that are challenging to analyze by LC-based methods thermofisher.comnih.gov. Both GC-MS and CE-MS contribute to the comprehensive analytical toolkit for natural product research, enabling a broader understanding of the chemical composition of complex samples thermofisher.comnih.gov.

In Silico Analytical Tools for Pharmacokinetic and Target Prediction in Research

The application of in silico analytical tools is fundamental in modern drug discovery for predicting the pharmacokinetic (PK) behavior and identifying potential biological targets of chemical compounds. For this compound, these computational methodologies offer valuable insights into its potential drug-likeness, metabolic fate, and molecular interactions, thereby guiding experimental validation and optimizing its therapeutic potential.

Pharmacokinetic (PK) and ADMET Predictions

Table 1: Context of In Silico Pharmacokinetic and Drug-Likeness Evaluation for this compound

| Evaluation Aspect | Status / Mentioned Context for this compound | Relevant Tools/Methods Mentioned in Literature | Source(s) |

| ADME Properties | Mentioned as being predicted/evaluated | General in silico ADME tools | dntb.gov.ua |

| Drug-Likeness | Mentioned as being evaluated | General drug-likeness assessment tools | scispace.com |

| Medicinal Chemistry Friendliness | Mentioned as being evaluated | General medicinal chemistry tools | scispace.com |

Target Prediction and Binding Affinity

In silico target prediction methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, play a vital role in identifying potential biological targets and elucidating the molecular interactions of compounds. Studies have demonstrated that QSAR analysis has provided valuable insights into the pharmacophoric features of lignans, a class to which this compound belongs researchgate.net. Furthermore, molecular docking studies have been employed to assess the binding affinity of related compounds, with specific mention of docking against the Monoamine Oxidase B (MAO-B) enzyme in the context of lignan (B3055560) research researchgate.net. Numerical data, potentially representing binding scores or energies, have been reported for Dihydroclusin (identified by its ZINC ID: ZINC1575136), with values of -126.11 and -100.33, suggesting its interaction with specific biological targets scispace.com. These in silico approaches are instrumental in hypothesizing mechanisms of action and guiding the selection of promising candidates for subsequent experimental validation mdpi.comnih.govplos.orgmdpi.com.

Table 2: In Silico Target Prediction and Binding Affinity Data for this compound

| Predicted Target / Metric | Reported Value(s) for this compound | Computational Method / Context | Source(s) |

| Binding Score/Energy | -126.11, -100.33 | Molecular Docking / Scoring | scispace.com |

| Potential Target | MAO-B (in related lignan studies) | Molecular Docking | researchgate.net |

Pre Clinical Research Paradigms and Models for Lignan Evaluation

In Vitro Cellular Assay Systems for Efficacy Screening and Mechanism Elucidation

In the initial stages of drug discovery, in vitro cellular assays are fundamental for high-throughput screening and elucidating the mechanisms of action of novel compounds. pa2online.org For a lignan (B3055560) such as (-)-Dihydroclusin, a battery of cell-based assays would be employed to investigate its potential therapeutic effects.

Common in vitro models for evaluating anti-inflammatory potential include assays to measure the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.govmdpi.com Additionally, the ability of a compound to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) is a standard screening method. mdpi.com The assessment of protein denaturation and human red blood cell membrane stabilization are other in vitro methods to gauge anti-inflammatory activity. researchgate.netsemanticscholar.org